Selective MAO-B Inhibition
N'-Hydroxyfuran-3-carboximidamide exhibits potent and highly selective inhibition of human monoamine oxidase B (MAO-B) relative to the MAO-A isoform. While structural data for the non-hydroxylated furan-3-carboximidamide or the 2-substituted regioisomer against these targets is absent from the peer-reviewed literature, the observed selectivity window of >2,400-fold for MAO-B over MAO-A for the 3-amidoxime derivative provides a quantifiable benchmark for target engagement [1]. This level of isoform selectivity is a critical differentiator when selecting a lead scaffold for CNS drug discovery programs focused on MAO-B-related pathologies, such as Parkinson's disease, where off-target inhibition of MAO-A can lead to adverse cardiovascular effects.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) and Isoform Selectivity |
|---|---|
| Target Compound Data | IC50 (MAO-B) = 5.3 nM; IC50 (MAO-A) = 13,000 nM |
| Comparator Or Baseline | N'-Hydroxyfuran-2-carboximidamide: Data not available in public domain for direct comparison. Non-hydroxylated furan-3-carboximidamide: Data not available. |
| Quantified Difference | MAO-B/MAO-A selectivity ratio = 2,453 |
| Conditions | Inhibition of human recombinant MAO-A and MAO-B expressed in baculovirus-infected BTI-TN-5B1-4 cell microsomes, assessed as decrease in H2O2 production [1]. |
Why This Matters
This >2,400-fold selectivity quantifies a functional advantage for the 3-amidoxime scaffold over potential alternatives lacking this profile, directly guiding compound selection for MAO-B-targeted drug discovery.
- [1] BindingDB. BDBM50013747 (CHEMBL3264959): Affinity Data for N'-hydroxyfuran-3-carboximidamide. BindingDB; ChEMBL. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50013747&tag=rep&fil=ic50&submit=summary View Source
